molecular formula C₅H₁₆Cl₂N₂ B1140235 N1-methylbutane-1,4-diamine dihydrochloride CAS No. 89690-09-5

N1-methylbutane-1,4-diamine dihydrochloride

Cat. No.: B1140235
CAS No.: 89690-09-5
M. Wt: 175.1
InChI Key:
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Description

N1-Methylbutane-1,4-diamine dihydrochloride is a chemical compound with the molecular formula C5H16Cl2N2. It is a derivative of butane-1,4-diamine, where one of the hydrogen atoms on the nitrogen atom is replaced by a methyl group. This compound is commonly used in various chemical and biological research applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1-methylbutane-1,4-diamine dihydrochloride typically involves the reaction of butane-1,4-diamine with methylating agents under controlled conditions. One common method is the reaction of butane-1,4-diamine with methyl iodide in the presence of a base such as sodium hydroxide. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale methylation processes using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified through crystallization or other separation techniques to obtain the dihydrochloride salt.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride, leading to the formation of corresponding amines.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles such as amines, thiols, and alcohols.

Major Products Formed:

    Oxidation: Formation of corresponding amides or nitriles.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted diamines or other derivatives.

Scientific Research Applications

N1-Methylbutane-1,4-diamine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Employed in the study of enzyme mechanisms and as a substrate in biochemical assays.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of polymers and other materials.

Mechanism of Action

The mechanism of action of N1-methylbutane-1,4-diamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a ligand, binding to active sites and modulating the activity of the target molecules. This interaction can lead to changes in biochemical pathways and cellular processes, depending on the specific context and application.

Comparison with Similar Compounds

    Butane-1,4-diamine: The parent compound without the methyl group.

    N1-Ethylbutane-1,4-diamine: A similar compound with an ethyl group instead of a methyl group.

    N1-Propylbutane-1,4-diamine: A similar compound with a propyl group.

Uniqueness: N1-Methylbutane-1,4-diamine dihydrochloride is unique due to the presence of the methyl group, which can influence its reactivity and interaction with other molecules. This modification can enhance its solubility, stability, and binding affinity in various applications, making it a valuable compound in research and industrial processes.

Properties

IUPAC Name

N'-methylbutane-1,4-diamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H14N2.2ClH/c1-7-5-3-2-4-6;;/h7H,2-6H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZQGIPYFXROFMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCCCN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H16Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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